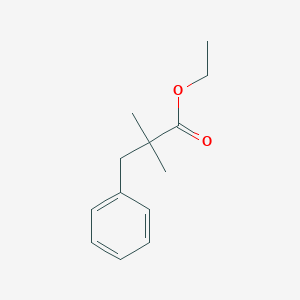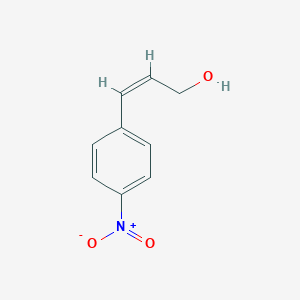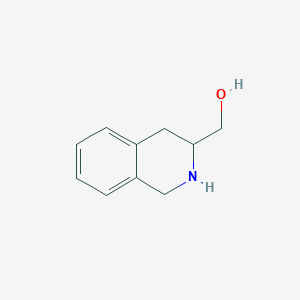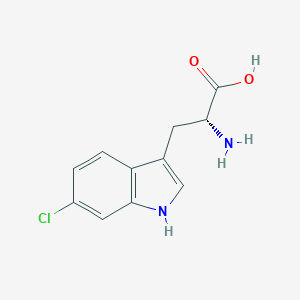
6-Chloro-D-tryptophan
Übersicht
Beschreibung
6-Chloro-D-tryptophan is a derivative of the amino acid tryptophan, synthesized through specific chemical processes. It is known for its applications in various fields of chemistry and biochemistry.
Synthesis Analysis
- The synthesis of 6-Chloro-D-tryptophan involves a multi-step process starting from D-tryptophan. This includes nitration, hydrogenation, and diazotization, followed by a reaction with cuprous chloride (Moriya, Hagio, & Yoneda, 1975).
Molecular Structure Analysis
- The molecular structure of tryptophan derivatives, including 6-Chloro-D-tryptophan, typically features an indole ring. The crystal structures of related compounds show distinct cell dimensions and angles, which may offer insights into the molecular structure of 6-Chloro-D-tryptophan (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Reactions and Properties
- Enzymatic reactions can also be used to synthesize chloro-L-tryptophans, including 6-chloro-L-tryptophan, showcasing the compound's ability to undergo biocatalytic transformations (Lee & Phillips, 1992).
- Tryptophan halogenases are capable of halogenating tryptophan, including D-tryptophan, to yield chlorinated derivatives like 6-chloro-D-tryptophan. This enzymatic process highlights the chemical reactivity of 6-Chloro-D-tryptophan in biological systems (Zeng & Zhan, 2011).
Wissenschaftliche Forschungsanwendungen
Biological Investigation and Bacterial Growth Inhibition : It is synthesized for investigating its effects on bacterial growth, specifically in the context of substituted indoles and tryptophans (Rydon & Long, 1949).
Metabolism and Urinary Excretion : 6-chlorotryptophan has been shown to increase the urinary excretion of 3-hydroxyanthranilic acid by altering the normal pathway of tryptophan degradation (Parli, Krieter, & Schmidt, 1980).
Medicinal Chemistry : It possesses unique bioactivity and serves as a precursor for several bioactive compounds, making it important in medicinal chemistry (Fukushima et al., 2015).
Nonnutritive Sweetener : 6-chloro-D-tryptophan is identified as a nonnutritive sweetener with similar optical rotation to authentic samples (Moriya, Hagio, & Yoneda, 1975).
Synthesis of Chloropeptin and Kistamycin A : Its derivatives, like 7′ and 6′-bromo-d-tryptophan, are crucial for synthesizing chloropeptin and kistamycin A (Konda-Yamada et al., 2002).
Health Benefits and Therapeutic Applications : General tryptophan, including its derivatives, has potential applications in treating various conditions such as autism, cardiovascular disease, depression, and infections (Friedman, 2018).
Peptide Chemistry : The synthesis of (S)-5,6-dibromo-tryptophan derivatives is an efficient pathway for creating building blocks in peptide chemistry (Mollica et al., 2011).
Biosynthesis in Drug Discovery : Tryptophan is a precursor in the biosynthesis of complex microbial natural products, which are important for drug discovery and development (Alkhalaf & Ryan, 2015).
Inhibition of Tryptophan Hydroxylase : 6-halotryptophans like 6-Fluorotryptophan have shown to reduce serotonin levels more significantly than other inhibitors, suggesting a role in serotonin metabolism (McGeer, Peters, & McGeer, 1968).
19F NMR Analysis in Ex Vivo Tissue : 6-fluorotryptophan can be used as a probe in 19F nuclear magnetic resonance to detect tryptophan metabolites in tissue samples (Tombari et al., 2019).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318983 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-D-tryptophan | |
CAS RN |
56632-86-1 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorotryptophan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



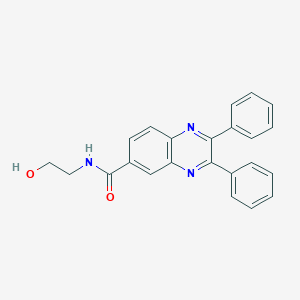
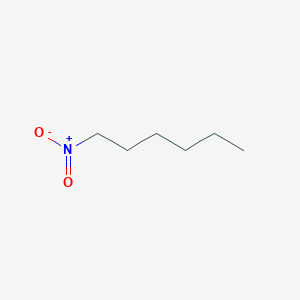

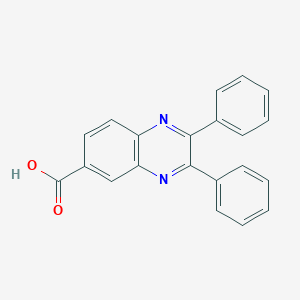
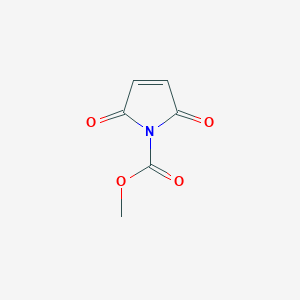
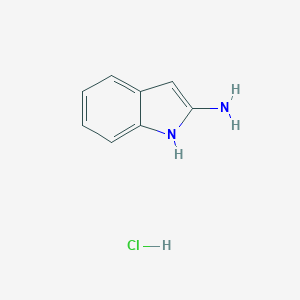
![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)


![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
